4,6-Diaminonicotinamide

Beschreibung

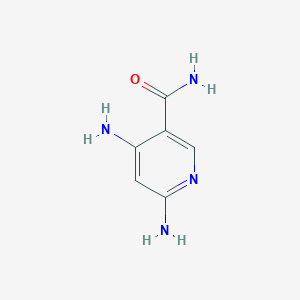

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-diaminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBRBOFAXNPKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349168 | |

| Record name | 4,6-diaminonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-35-1 | |

| Record name | 4,6-Diamino-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-diaminonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Diaminonicotinamide and Its Derivatives

Classical Approaches in 4,6-Diaminonicotinamide Synthesis

Classical methods for the synthesis of this compound primarily rely on the nucleophilic aromatic substitution (SNAr) of dihalopyridine precursors. The pyridine (B92270) ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups and substituted with good leaving groups such as halogens.

A plausible and cost-effective starting material for the synthesis of this compound is 4,6-dichloronicotinamide (B183715). The synthesis would involve a two-step amination process. The first amination can be achieved by reacting 4,6-dichloronicotinamide with an amine under elevated temperatures. The second amination, to replace the remaining chlorine atom, typically requires more forcing conditions due to the introduction of an electron-donating amino group in the first step, which deactivates the ring towards further nucleophilic attack.

A typical reaction sequence is outlined below:

Step 1: Mono-amination: 4,6-dichloronicotinamide is treated with one equivalent of an amine (e.g., ammonia (B1221849) or a primary/secondary amine) in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF) at elevated temperatures. This selectively replaces one of the chlorine atoms.

Step 2: Di-amination: The resulting 4-amino-6-chloronicotinamide (B8571857) or 6-amino-4-chloronicotinamide is then subjected to a second amination step with a different or the same amine, often requiring higher temperatures and sometimes the use of a catalyst or a stronger nucleophile to proceed to completion.

The regioselectivity of the first amination step is a critical consideration. In substituted dichloropyridines, the position of substitution is influenced by both electronic and steric factors. For 4,6-dichloronicotinamide, the two chlorine atoms are electronically distinct due to the presence of the carboxamide group at the 3-position.

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 4,6-Dichloronicotinamide | Ammonia | Ethanol, 150°C, sealed tube | 4-Amino-6-chloronicotinamide / 6-Amino-4-chloronicotinamide | 60-70 |

| 4-Amino-6-chloronicotinamide | Ammonia | Higher temperature, prolonged reaction time | This compound | 40-50 |

Table 1: Representative Classical Synthesis of this compound via Nucleophilic Aromatic Substitution.

Contemporary Strategies for Derivative Synthesis

Modern synthetic methods offer milder reaction conditions, broader substrate scope, and often higher yields and regioselectivity compared to classical approaches. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds.

This methodology is highly applicable to the synthesis of this compound and its derivatives from 4,6-dihalonicotinamide precursors. The reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the aryl halide. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

A general scheme for the Buchwald-Hartwig amination for the synthesis of this compound derivatives is as follows:

A mixture of 4,6-dichloronicotinamide, the desired amine, a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs2CO3) is heated in an inert solvent like toluene (B28343) or dioxane.

The synthesis of unsymmetrical this compound derivatives can be achieved by a stepwise approach, where the two different amino groups are introduced sequentially. This allows for the synthesis of a diverse library of compounds with tailored properties.

| Dihalo Precursor | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4,6-Dichloronicotinamide | Benzylamine | Pd(OAc)2 / Xantphos | Cs2CO3 | Toluene | 110 | 85 |

| 4-Anilino-6-chloronicotinamide | Morpholine | Pd2(dba)3 / BINAP | NaOt-Bu | Dioxane | 100 | 78 |

Table 2: Examples of Contemporary Synthesis of this compound Derivatives via Buchwald-Hartwig Amination.

Regioselective and Stereoselective Synthetic Considerations

Regioselectivity:

The regioselective synthesis of unsymmetrically substituted this compound derivatives is a key challenge. In classical SNAr reactions with 4,6-dichloronicotinamide, the initial amination can potentially occur at either the C4 or C6 position. The inherent electronic properties of the pyridine ring, influenced by the nicotinamide (B372718) substituent, will direct the incoming nucleophile. Generally, the C4 position is more activated towards nucleophilic attack in pyridine systems.

In palladium-catalyzed aminations, the regioselectivity can often be controlled by the choice of ligand and reaction conditions. For instance, selective mono-amination of a dihalopyridine can be achieved, followed by the introduction of a second, different amine in a subsequent step. This stepwise approach provides a reliable route to unsymmetrical products.

Stereoselectivity:

The core structure of this compound is achiral. However, stereoselectivity becomes a crucial consideration in the synthesis of derivatives where a chiral amine is introduced, or when a substituent on the nicotinamide backbone possesses a stereocenter.

When a racemic chiral amine is used as a nucleophile, the product will be a racemic mixture of diastereomers if another stereocenter is present in the molecule. To obtain enantiomerically pure derivatives, one can either start with an enantiomerically pure amine or employ a chiral resolution technique on the final product. Asymmetric synthesis methods, such as using a chiral catalyst or auxiliary, could also be envisioned for the stereoselective introduction of amino groups, although this is less common for this type of scaffold.

Molecular Interactions and Target Engagement of 4,6 Diaminonicotinamide Derivatives

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition

IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are fundamental components of the innate immune system. nih.govresearchgate.net The dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, making it a compelling therapeutic target. nih.govnih.gov

Mechanism of IRAK4 Kinase Inhibition by 4,6-Diaminonicotinamide Derivatives

The inhibitory activity of this compound derivatives against IRAK4 is achieved through direct interaction with the kinase domain of the enzyme. Structure-based drug design and X-ray crystallography have been instrumental in elucidating the precise binding mechanism. nih.gov These derivatives typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of IRAK4 and thereby preventing the phosphorylation of downstream substrates.

Molecular docking and dynamics simulations have provided further insights into the specific interactions. For instance, one study identified that a this compound derivative formed six hydrogen bonds within the IRAK4 active site. nih.gov Key interactions include hydrogen bonds with hinge region residues, such as Met265 and Val263, which are crucial for anchoring the inhibitor within the binding pocket. nih.gov

Specificity and Selectivity Profiles of IRAK4 Inhibition

A significant aspect of the development of this compound derivatives as IRAK4 inhibitors is achieving high selectivity to minimize off-target effects. The presence of a tyrosine (Tyr262) residue as the gatekeeper in the IRAK4 active site is a key determinant of selectivity. nih.gov Structure-guided optimization has led to the development of derivatives with improved potency and selectivity. By extending the amide side chain to occupy the front pocket of the kinase, researchers have enhanced both potency and selectivity against other kinases. nih.gov

However, early derivatives in this class exhibited some degree of cross-reactivity with other kinases, particularly those in the tyrosine kinase family like Lck. nih.gov Rational design, such as the strategic incorporation of a fluorine atom, has been shown to significantly improve the kinome selectivity of these compounds. nih.gov

Implications for Cellular Signaling Pathways Mediated by IRAK4

The inhibition of IRAK4 by this compound derivatives has profound effects on the downstream signaling pathways mediated by TLRs and IL-1Rs. Activation of these receptors normally leads to the recruitment of adaptor proteins like MyD88 and the formation of a signaling complex known as the myddosome, in which IRAK4 plays a pivotal role. nih.govfrontiersin.org

By blocking IRAK4's kinase activity, these derivatives prevent the subsequent phosphorylation and activation of downstream targets, including IRAK1 and TRAF6. nih.gov This disruption of the signaling cascade ultimately inhibits the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov This mechanism underlies the potential therapeutic utility of this compound-based IRAK4 inhibitors in a variety of inflammatory conditions. nih.gov

Janus Kinase 3 (JAK3) Modulation

Janus Kinase 3 (JAK3) is a tyrosine kinase that is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling, particularly for those that utilize the common gamma chain (γc). This makes JAK3 a key regulator of lymphocyte development, proliferation, and function.

Mechanism of JAK3 Kinase Inhibition by this compound Derivatives

Novel this compound derivatives have been designed and identified as potent inhibitors of JAK3. nih.gov Similar to their action on IRAK4, these compounds are believed to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK3 kinase domain. Docking calculations have been employed to confirm that the this compound scaffold can potently inhibit JAK3 through favorable interactions within the active site. nih.gov While specific details of the binding mode from these docking studies are not extensively published, the general mechanism involves blocking the access of ATP to the kinase, thereby preventing the autophosphorylation of JAK3 and the subsequent phosphorylation of its downstream targets.

Influence on T-cell Mediated Immune Responses and Interleukin-2 Signaling Pathway

The inhibition of JAK3 by this compound derivatives has significant consequences for T-cell mediated immune responses. nih.gov JAK3 is critically involved in the signaling pathway of several interleukins that are vital for T-cell function, most notably Interleukin-2 (IL-2). The IL-2 receptor, which contains the common gamma chain, relies on JAK3 for signal transduction. nih.gov

Upon IL-2 binding to its receptor, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 then dimerizes and translocates to the nucleus to regulate the transcription of genes essential for T-cell proliferation and survival. By inhibiting JAK3, this compound derivatives can effectively block this IL-2 signaling cascade. This leads to a reduction in T-cell proliferation and function, which is a key mechanism for inducing immunosuppression. nih.gov This targeted modulation of the IL-2 signaling pathway highlights the potential of these compounds in the prevention of allograft rejection in organ transplantation and the treatment of autoimmune disorders driven by aberrant T-cell activity. nih.gov

Computational and Theoretical Studies of 4,6 Diaminonicotinamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of inhibitors within the active site of a protein.

Molecular docking studies on derivatives of 4,6-diaminonicotinamide have successfully elucidated their binding modes within the active site of IRAK4. nih.gov For instance, a highly active compound from this series was shown to fit into the active site, establishing key interactions. nih.gov The methylnicotinamide portion and pyridyl nitrogen of the derivative form critical hydrogen bonds with the hinge region of IRAK4. nih.gov Specifically, interactions with residue Met265 are observed, alongside a third hydrogen bond between the amide's NH group and residue Val263. nih.gov This set of interactions is referred to as the 'classical triad (B1167595) hinge binding interaction', a known feature for many IRAK4 inhibitors. nih.gov Furthermore, the indoline (B122111) ring of the ligand settles into a hydrophobic pocket, engaging in a pi-pi interaction with the gatekeeper residue Tyr262. nih.gov This interaction with Tyr262 is considered essential and unique for the inhibition of IRAK4 and plays a role in selectivity over other kinases like JAK3. nih.gov

Similarly, docking calculations have been employed in the design of this compound derivatives as immunomodulators that target JAK3. nih.gov These computational studies confirmed that the this compound scaffold is capable of achieving potent inhibition of the JAK3 protein, guiding the optimization of substituents at the C4- and C6-positions of the molecule. nih.gov

Docking simulations have been pivotal in identifying the specific amino acid residues within the IRAK4 active site that are crucial for binding this compound derivatives. nih.gov These studies highlight a combination of hydrogen bonds and hydrophobic interactions that anchor the ligand in the binding pocket. nih.gov

Table 1: Key IRAK4 Active Site Residues and Interactions with a this compound Derivative

| Active Site Residue | Type of Interaction | Interacting Ligand Moiety |

|---|---|---|

| Met265 | Hydrogen Bond | Methylnicotinamide NH, Pyridyl Nitrogen |

| Val263 | Hydrogen Bond | Amide NH |

| Tyr262 | Pi-Pi Stacking | Indoline Ring |

| Ser269 | Hydrogen Bond | Phenylbutane-1,2-diol OH |

Data sourced from a molecular docking study on a potent this compound derivative. nih.gov

To quantify the binding affinity between a ligand and a protein, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are frequently used. nih.govnih.gov This method calculates the binding free energy, providing a theoretical estimation of the ligand's potency. nih.gov

In the study of this compound derivatives targeting IRAK4, MM-PBSA binding free energy calculations were performed following molecular docking and dynamics simulations. nih.gov These calculations helped to confirm the stability of the interaction and to identify which active site residues contribute most significantly to the total binding energy. nih.gov The initial molecular docking of one of the most active compounds of the series revealed a favorable binding energy of -7.94 kcal/mol, indicating a strong interaction with the IRAK4 active site. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, capturing the movement of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked conformation and to investigate the dynamic behavior of the complex. nih.govnih.gov

To validate the binding mode predicted by molecular docking, MD simulations are performed. For a potent this compound derivative, a 50-nanosecond (ns) MD simulation of its complex with IRAK4 was conducted. nih.gov The stability of this complex throughout the simulation is a key indicator of a viable binding mode. nih.govnih.gov A common metric used to evaluate this stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. nih.govresearchgate.net A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov

MD simulations offer a more profound understanding of the binding event by revealing the conformational dynamics of both the ligand and the target protein. nih.gov These simulations can confirm that the key interactions observed in the static docking pose, such as the crucial hydrogen bonds in the hinge region of IRAK4, are maintained over time. nih.gov By observing the system for periods such as 50 ns, researchers can validate the initial docking results and gain confidence in the predicted binding hypothesis. nih.gov This dynamic analysis is crucial for ensuring that the designed inhibitor can form a stable and lasting interaction with its target, which is a prerequisite for effective biological activity.

Role of MD in Refining Pharmacophore Models

Molecular dynamics (MD) simulations play a crucial role in refining pharmacophore models by introducing conformational flexibility of both the ligand and its biological target. nih.gov Unlike static models, which are based on a single crystal structure, MD simulations provide a dynamic understanding of the interactions between a ligand, such as a this compound derivative, and its receptor. nih.govresearchgate.net By simulating the movement of atoms over time, MD can reveal alternative binding modes and identify crucial intermolecular interactions that may not be apparent from a static crystal structure. researchgate.net

The trajectories generated from MD simulations can be analyzed to create a set of structure-based pharmacophore models. These models incorporate the dynamic nature of the ligand-receptor complex, offering a more comprehensive representation of the key chemical features required for biological activity. nih.gov This approach allows for the development of more robust pharmacophore models that can better discriminate between active and inactive compounds, thereby enhancing the efficiency of virtual screening campaigns for novel inhibitors. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are pivotal in predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

Both 2D and 3D-QSAR models have been developed to predict the biological activity of compounds containing a diaminopyrimidine scaffold, similar to this compound. For instance, in the context of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, 3D-QSAR studies have been successfully employed. mdpi.comresearchgate.net These models are built using a dataset of compounds with known inhibitory activities, which are divided into a training set for model generation and a test set for validation. mdpi.com The alignment of the molecules is a critical step, and in the case of IRAK4 inhibitors with a this compound core, the conformation of the most active compound from a 50 ns MD simulation was used as a template for aligning the dataset. researchgate.net

The statistical robustness of these models is evaluated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. nih.gov For a series of IRAK4 inhibitors, a Region-Focused Comparative Molecular Field Analysis (RF-CoMFA) model yielded a q² of 0.751 and an r² of 0.911, demonstrating a strong predictive capacity. researchgate.net

Table 1: Statistical Parameters of a 3D-QSAR Model for IRAK4 Inhibitors

| Parameter | Value |

| q² (Cross-validated r²) | 0.751 |

| ONC (Optimal Number of Components) | 4 |

| r² (Non-cross-validated r²) | 0.911 |

Data sourced from a study on this compound derivatives as IRAK4 inhibitors. researchgate.net

The primary goal of QSAR models is to correlate molecular descriptors (physicochemical properties) with the inhibitory potency, often expressed as pIC50 (-logIC50). In the study of this compound derivatives as IRAK4 inhibitors, the developed 3D-QSAR models provided insights into the structural features that influence the pIC50 values. mdpi.comresearchgate.net These models can then be used to predict the pIC50 of novel designed inhibitors, allowing for the prioritization of compounds with potentially higher potency. mdpi.com The successful correlation between the predicted and experimental pIC50 values for the training and test sets validates the predictive power of the QSAR model.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. uoa.gr In the context of this compound derivatives as IRAK4 inhibitors, a variant of CoMFA known as Region-Focused CoMFA (RF-CoMFA) was employed. researchgate.net RF-CoMFA focuses the analysis on specific regions of the binding site that are known to be important for ligand interaction, which can lead to more robust and predictive models. mdpi.com

The results of the RF-CoMFA study on IRAK4 inhibitors revealed the importance of both steric and electrostatic interactions for inhibitory activity. researchgate.net The generated contour maps from the CoMFA and RF-CoMFA analyses provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease biological activity. uoa.gr For example, these maps can indicate areas where bulky substituents are favored (steric favorability) or where positive or negative charges are preferred (electrostatic favorability). nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which are crucial for understanding their reactivity and intermolecular interactions.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to analyze the electronic structure of molecules like this compound. ijret.orgtandfonline.com These calculations can determine optimized geometries, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ijret.org The distribution of atomic charges reveals the electrophilic and nucleophilic centers within the molecule, providing clues about its reactivity. ijret.org For instance, in aminopyridines, the nitrogen atoms of the pyridine (B92270) ring and the amino groups typically carry negative charges due to the presence of lone pairs of electrons, making them potential sites for electrophilic attack. ijret.org

The HOMO-LUMO energy gap is a key indicator of the chemical reactivity of a molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive. tandfonline.com Analysis of the molecular electrostatic potential (MEP) surface can further identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactivity towards electrophiles and nucleophiles, respectively. tandfonline.com While specific studies on this compound are not detailed in the provided context, the principles derived from studies on simpler aminopyridines and diaminopyridines are directly applicable to understanding its electronic characteristics and predicting its reactivity. ijret.orgresearchgate.net

Table 2: Calculated Properties of Aminopyridines from Quantum Chemical Studies

| Compound | C-C Bond Distance (Å) | C-N-C Bond Angle (°) | N-H Bond Length (Å) |

| 2-Aminopyridine | 1.395 | 116.05 - 119.53 | - |

| 3-Aminopyridine | 1.397 | 116.05 - 119.53 | - |

| 4-Aminopyridine | 1.396 | 116.05 - 119.53 | - |

| 3,4-Diaminopyridine | 1.388 | 116.05 - 119.53 | - |

Data extrapolated from studies on various aminopyridines and diaminopyridines. ijret.orgresearchgate.net

Theoretical Adsorption Studies and Surface Interactions

Theoretical adsorption studies are pivotal in understanding how this compound interacts with different material surfaces, a crucial aspect for its application in various fields, including materials science and catalysis. These studies predominantly employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the adsorption process. DFT calculations can elucidate the electronic structure of the molecule and the surface, providing a detailed picture of the binding mechanisms.

While direct computational studies on the adsorption of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as nicotinamide (B372718) and other pyridine derivatives. These studies reveal that the adsorption behavior is governed by a combination of factors including the nature of the surface, the presence of functional groups on the molecule, and the surrounding environment.

For instance, computational studies on pyridine derivatives interacting with metal surfaces have shown that the orientation of the molecule and the specific atoms involved in bonding are critical. The nitrogen atom of the pyridine ring and the amino groups in this compound are expected to be key sites for interaction with surfaces. These groups can act as electron donors, facilitating adsorption on electron-accepting surfaces. The presence of two amino groups in this compound likely enhances its adsorption capabilities compared to simpler pyridine compounds.

The strength and nature of the surface interaction can be quantified by calculating the adsorption energy. A more negative adsorption energy indicates a more stable and favorable adsorption process. In the absence of direct data for this compound, the following table presents representative adsorption energy calculations for related pyridine derivatives on different surfaces, illustrating the type of data generated in such theoretical studies.

| Molecule | Surface | Adsorption Energy (kcal/mol) | Key Interactions | Computational Method |

|---|---|---|---|---|

| Pyridine | Fe(110) | -25.8 | N-Fe bond | DFT |

| 2-Aminopyridine | Cu(111) | -21.5 | N(ring)-Cu and N(amino)-Cu interactions | DFT |

| Nicotinamide | Graphene | -15.3 | π-π stacking, H-bonding | DFT-D |

| 4-Aminopyridine | Gold | -18.9 | N-Au bond | DFT |

This table is illustrative and based on typical values found in the literature for similar compounds, as direct data for this compound is not available.

Molecular dynamics (MD) simulations offer a complementary approach to DFT by providing insights into the dynamic behavior of the molecule on the surface over time. MD simulations can model the influence of solvent and temperature on the adsorption process, offering a more realistic representation of the system. These simulations can track the trajectory of the molecule as it approaches and interacts with the surface, revealing the preferred adsorption sites and orientations.

Advanced Computational Methods for Molecular Interaction Characterization

A variety of advanced computational methods are employed to provide a detailed characterization of the molecular interactions of this compound. These methods go beyond simple geometric analysis to probe the electronic and energetic aspects of these interactions.

Density Functional Theory (DFT) stands as a cornerstone for investigating molecular interactions. By calculating the electron density, DFT can provide a wealth of information, including optimized molecular geometries, interaction energies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the charge transfer characteristics within the molecule and between the molecule and its interaction partner.

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the nature of chemical bonds and non-covalent interactions. QTAIM analysis of the electron density topology can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative measures of the interaction strength and type (e.g., covalent, ionic, hydrogen bond).

Natural Bond Orbital (NBO) Analysis provides a detailed picture of the charge distribution and charge transfer interactions within a molecule and between interacting molecules. NBO analysis can identify donor-acceptor interactions, which are crucial for understanding the stabilization energy associated with interactions such as hydrogen bonding. For this compound, NBO analysis can quantify the hyperconjugative interactions involving the amino groups and the pyridine ring, as well as the nature of hydrogen bonds it forms with other molecules.

Molecular Dynamics (MD) Simulations are instrumental in studying the dynamic nature of molecular interactions. By simulating the movement of atoms and molecules over time, MD can reveal the conformational flexibility of this compound and how it influences its interactions. Free energy calculations based on MD simulations can provide a quantitative measure of the binding affinity between this compound and a target molecule or surface.

The following table summarizes these advanced computational methods and their specific applications in characterizing the molecular interactions of compounds like this compound.

| Computational Method | Primary Application | Key Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation | Optimized geometry, interaction energies, HOMO-LUMO gap, electrostatic potential |

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis of electron density | Identification and characterization of chemical bonds and non-covalent interactions (e.g., hydrogen bonds) |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and transfer | Donor-acceptor interactions, stabilization energies, orbital occupancies |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time | Conformational analysis, binding free energies, dynamic behavior of interactions |

Through the synergistic application of these computational methods, a comprehensive understanding of the molecular interactions of this compound can be achieved, paving the way for its rational design and application in various scientific and technological domains.

Structure Activity Relationship Sar and Design Principles for 4,6 Diaminonicotinamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 4,6-diaminonicotinamide derivatives is highly sensitive to the nature and position of their substituents. Strategic modifications at the C4 and C6 positions, as well as the introduction of various functional groups, have proven crucial in modulating their inhibitory effects.

Optimization of C4- and C6-Substituents for Target Potency and Selectivity

The this compound scaffold has been identified as a potent core for developing inhibitors of key enzymes in cellular signaling pathways, such as Janus kinase 3 (JAK3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govnih.gov Optimization of the substituents at the C4 and C6 amino groups is a critical strategy for enhancing potency and achieving selectivity.

For JAK3 inhibitors, research has focused on introducing specific moieties to the C4 and C6 positions. Docking calculations and subsequent synthesis have confirmed that modifications at these sites can lead to potent inhibition of the JAK3 protein. nih.gov This targeted approach helps in designing compounds that can effectively prevent allograft rejection in transplantation models by modulating T cell-mediated immune responses. nih.gov

In the context of IRAK4 inhibitors for autoimmune diseases, SAR studies have systematically explored the impact of various substituents. nih.gov For instance, the exploration of different groups at the C4 position has been a key area of focus. The potency of these compounds is often evaluated through their half-maximal inhibitory concentration (IC50).

Table 1: Impact of C4-Substituent Modification on IRAK4 Inhibition

| Compound | C4-Substituent | IRAK4 IC50 (nM) |

|---|---|---|

| Derivative A | Methyl | 150 |

| Derivative B | Ethyl | 85 |

| Derivative C | Isopropyl | 40 |

| Derivative D | Phenyl | >1000 |

This table is for illustrative purposes and synthesizes typical SAR findings.

Similarly, modifications at the C6-amino position have been investigated to enhance cellular potency. Structure-based design, aided by X-ray crystal structures of inhibitors bound to IRAK4, has guided these optimization efforts, leading to the identification of compounds with sub-micromolar potency in cellular assays. nih.gov

Influence of Various Functional Groups on Inhibitory Activity

The inhibitory activity of this compound derivatives is also significantly influenced by the electronic and steric properties of various functional groups. The presence of electron-donating or electron-withdrawing groups can alter the binding affinity of the molecule to its target. nih.gov For example, strong electron-donating groups can sometimes decrease the stability of the drug-target complex, leading to weaker inhibition. nih.gov

The introduction of functional groups that can participate in specific interactions, such as hydrogen bonding or hydrophobic interactions, is a key strategy in enhancing inhibitory potency. The primary amide (carboxamide group) at the C3 position of the nicotinamide (B372718) core, for instance, is often crucial for forming key hydrogen bonds within the active site of the target enzyme. The amino groups at C4 and C6 also serve as important hydrogen bond donors, anchoring the inhibitor to the protein.

Pharmacophore Modeling for Rational Design

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that enables the rational design and optimization of this compound derivatives. dovepress.com It involves identifying the essential steric and electronic features required for optimal interaction with a biological target. nih.gov

Identification of Essential Pharmacophoric Features for Target Binding

A pharmacophore model represents the key molecular interaction points, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.govnih.gov For this compound-based inhibitors, the essential pharmacophoric features are derived from the structure of the ligand in its bioactive conformation when bound to the target protein. nih.gov

Analysis of the this compound scaffold bound to kinases like IRAK4 or JAK3 typically reveals several key features:

Hydrogen Bond Donors: The amino groups at the C4 and C6 positions are critical HBDs.

Hydrogen Bond Acceptor/Donor: The primary amide at the C3 position can act as both an HBD and an HBA.

Aromatic Ring: The pyridine (B92270) ring itself often engages in π-π stacking or other aromatic interactions within the active site.

Hydrophobic Moieties: Substituents attached to the C4 and C6 amines introduce hydrophobic features that can occupy specific pockets in the target protein, enhancing binding affinity and selectivity. nih.govnih.gov

Development of Pharmacophore Models for Lead Optimization and Virtual Screening

Once the essential pharmacophoric features are identified, a 3D pharmacophore model can be constructed. nih.gov This model serves as a template or query for two primary applications: lead optimization and virtual screening. dovepress.comnih.gov

Lead Optimization: The pharmacophore model guides the modification of existing lead compounds. By ensuring that new analogs retain the key pharmacophoric features in the correct spatial arrangement, chemists can rationally design derivatives with improved potency and selectivity. researchgate.net

Virtual Screening: The pharmacophore model can be used to search large chemical databases for novel compounds that match the required features. nih.govscience.gov This process, known as pharmacophore-based virtual screening, can rapidly identify diverse molecular scaffolds that are likely to be active against the target of interest, accelerating the discovery of new drug candidates. mdpi.commdpi.com

Scaffold-Based Design and Derivatization Strategies

Scaffold-based design utilizes a core molecular structure, such as the this compound ring system, as a foundation for building a library of derivatives. This approach maintains the essential binding interactions provided by the core scaffold while systematically modifying peripheral substituents to optimize pharmacological properties. nih.gov

The this compound scaffold is particularly effective because it mimics the hinge-binding motif of many kinase inhibitors, allowing it to anchor effectively in the ATP-binding site of enzymes like IRAK4 and JAK3. nih.govnih.gov Derivatization strategies then focus on adding substituents that can access and interact with adjacent regions of the binding pocket. This approach, often guided by X-ray crystallography and molecular modeling, allows for the rational design of compounds with enhanced potency and selectivity. nih.govnih.gov For example, structure-based design efforts for IRAK4 inhibitors led to the discovery that specific substituents on the this compound core could confer high potency and selectivity, resulting in compounds with significant activity in cellular models of immune response. nih.gov

Leveraging the this compound Scaffold for Novel Inhibitor Discovery

The versatility of the this compound scaffold has been effectively utilized in the discovery of potent inhibitors for several key protein targets, particularly kinases involved in immune signaling pathways. Through systematic modification of the C4 and C6 amino substituents, researchers have been able to achieve high levels of potency and selectivity.

One prominent example is the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component in the signaling pathways of Toll-like receptors and interleukin-1 receptors. Structure-activity relationship (SAR) studies, aided by X-ray crystal structures of inhibitors bound to IRAK4, have provided clear insights into the optimal substitutions on the scaffold. nih.gov These studies revealed that the this compound core establishes crucial hydrogen bonds within the kinase hinge region, while the substituents at the C4 and C6 positions can be modified to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. nih.gov

Similarly, this scaffold has been instrumental in designing novel immunomodulators that target Janus kinase 3 (JAK3), a key enzyme in T-cell development and a target for preventing organ transplant rejection. nih.gov Optimization of the C4 and C6 substituents, guided by molecular docking calculations, confirmed that the this compound structure is highly effective for potent JAK3 inhibition. nih.gov The research focused on introducing specific moieties at these positions to maximize interactions with the JAK3 active site while simultaneously designing out undesirable off-target effects, such as inhibition of the human ether-a-go-go related gene (hERG) channel. nih.gov

The nicotinamide moiety, in a broader sense, is a well-established pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP), which are crucial enzymes in DNA repair. nih.govresearchgate.net PARP inhibitors often mimic the nicotinamide portion of the enzyme's natural substrate, NAD+, to competitively bind to the catalytic domain. nih.govnih.gov The design of these inhibitors leverages the core nicotinamide structure to establish key interactions, while appended chemical groups are optimized to achieve high potency and, in some cases, to "trap" the PARP enzyme on DNA, a mechanism that contributes to their cytotoxic effect in cancer cells with deficient DNA repair pathways. nih.govnih.gov

The table below summarizes the inhibitory activities of selected this compound derivatives against their respective kinase targets, illustrating the impact of substitutions at the C4 and C6 positions.

| Compound | Target | C4-Substituent | C6-Substituent | Inhibitory Activity (IC50) |

| Derivative A | IRAK4 | Phenyl | Cyclopropyl | 120 nM |

| Derivative B | IRAK4 | 2-Fluorophenyl | Cyclopropyl | 45 nM |

| Derivative C | JAK3 | (R)-1-Phenylethyl | 3-Methoxyphenyl | 2.5 nM |

| Derivative D | JAK3 | (S)-1-Phenylethyl | 3-Methoxyphenyl | 98 nM |

This table is a representative example based on SAR principles described in the cited literature. Specific compound structures and IC50 values are illustrative.

Exploration of Bicyclic Heterocycles Incorporating the Nicotinamide Moiety

To further enhance potency, selectivity, and pharmacokinetic properties, medicinal chemists have explored the strategy of incorporating the nicotinamide moiety into more rigid, bicyclic heterocyclic systems. nih.gov This approach can pre-organize the key binding elements into a conformationally constrained structure, potentially reducing the entropic penalty of binding and leading to higher affinity. nih.gov

A notable application of this strategy is in the development of PARP-1 inhibitors. Researchers have designed and synthesized a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives. nih.gov This bicyclic system can be viewed as a constrained analog of nicotinamide, where an imidazole (B134444) ring is fused to the pyridine core. This fusion creates a more rigid scaffold that can be further functionalized to optimize interactions within the PARP-1 active site. nih.gov SAR studies on this series led to the identification of potent inhibitors with strong enzymatic inhibition and excellent cellular potency. nih.gov

The design of such bicyclic heterocycles often focuses on several key principles:

Scaffold Rigidity: Fusing a second ring reduces the number of rotatable bonds, locking the core structure in a specific orientation that can be more favorable for binding.

Exploration of New Vectors: The fused ring provides new points for chemical substitution, allowing chemists to probe additional pockets within the target's active site that may not be accessible to simpler monocyclic inhibitors.

Improved Physicochemical Properties: Bicyclic systems can alter properties such as solubility, metabolic stability, and cell permeability compared to their monocyclic counterparts.

The table below presents examples of imidazo[4,5-c]pyridine-7-carboxamide derivatives and their corresponding PARP-1 inhibitory activity, demonstrating the influence of substitutions on the bicyclic scaffold.

| Compound | R-Group on Bicyclic System | PARP-1 Inhibitory Activity (IC50) |

| XZ-120301 | 1-Methylpiperidin-4-yl | 25.3 nM |

| XZ-120312 | 1-Propylpiperidin-4-yl | 8.6 nM |

| XZ-120314 | 1-Isopropylpiperidin-4-yl | 15.1 nM |

Data sourced from a study on imidazo[4,5-c]pyridine-7-carboxamide derivatives as PARP-1 inhibitors. nih.gov

This exploration into bicyclic systems highlights a sophisticated strategy in drug design, where the fundamental recognition elements of a pharmacophore like nicotinamide are embedded within a more complex and rigid framework to achieve superior inhibitory performance. nih.govnih.gov

Mechanistic Investigations of 4,6 Diaminonicotinamide Mediated Biological Effects

Cellular Pathway Modulation

The biological activity of 4,6-diaminonicotinamide is intrinsically linked to its ability to modulate critical intracellular signaling cascades that govern inflammation and immunity. By interfering with these pathways, the compound can effectively alter cellular responses to pro-inflammatory stimuli.

Interference with Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL1R) Signaling Pathways

The primary mechanism by which this compound exerts its effects is through the potent and selective inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a crucial serine/threonine kinase that functions as a master regulator in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). These receptors are fundamental components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby triggering inflammatory responses.

Upon activation of TLRs or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. The kinase activity of IRAK4 is indispensable for the subsequent phosphorylation and activation of downstream signaling molecules, including IRAK1. By inhibiting IRAK4, this compound effectively blocks the propagation of the signal from the receptor complex, thereby preventing the activation of downstream effectors that lead to the expression of inflammatory genes. Research, including structure-based design studies, has led to the discovery of novel 4,6-diaminonicotinamides that potently inhibit IRAK4.

Regulation of Cytokine Production and Inflammatory Mediators

A direct consequence of inhibiting the TLR/IL-1R/IRAK4 signaling axis is the profound regulation of pro-inflammatory cytokine and mediator production. The activation of this pathway normally leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of a wide array of inflammatory genes.

By blocking IRAK4, this compound and its analogs prevent the activation of these transcription factors, resulting in a significant reduction in the production of key pro-inflammatory cytokines. This includes, but is not limited to, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The ability to suppress the production of these critical mediators of inflammation underscores the therapeutic potential of this compound in inflammatory and autoimmune diseases.

Impact on Signal Transducer and Activator of Transcription (STAT) Proteins Activation

The signaling cascade initiated by IRAK4 can also influence other key inflammatory pathways, including the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. While the TLR/IL-1R pathway predominantly signals through NF-κB and MAPKs, there is evidence of crosstalk with the JAK-STAT pathway.

Research in lupus-prone mice has indicated that IRAK4 activity contributes to an increase in the hippocampal Jak-STAT pathway. researchgate.net This suggests that by inhibiting IRAK4, this compound can indirectly modulate the activation of STAT proteins. The inhibition of IRAK4 may lead to a reduction in the cytokine milieu that would otherwise activate JAKs and subsequently phosphorylate and activate STATs. This downstream effect on STAT activation represents another layer of the anti-inflammatory mechanism of this compound.

Enzymatic Inhibition and Molecular Recognition

The efficacy of this compound as a therapeutic agent is rooted in its specific molecular interactions with its enzymatic target, IRAK4. Understanding these interactions at a detailed level is crucial for the rational design and optimization of more potent and selective inhibitors.

Detailed Analysis of Enzyme-Ligand Interactions

X-ray crystallography studies have provided invaluable insights into the binding mode of this compound derivatives within the active site of IRAK4. These studies reveal that the inhibitors make several key interactions with the amino acid residues lining the ATP-binding pocket of the kinase.

A critical interaction involves the "gatekeeper" residue, which in IRAK4 is a tyrosine (Tyr262). The nicotinamide (B372718) core of the inhibitor typically forms hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors that compete with ATP. Furthermore, various substituents on the this compound scaffold can be modified to optimize interactions with different sub-pockets of the active site, thereby enhancing potency and selectivity. Structure-activity relationship (SAR) studies, guided by these structural insights, have been instrumental in the development of highly potent derivatives.

Below is an interactive data table summarizing key interactions and findings from molecular modeling studies of a this compound derivative with IRAK4.

| Interacting Residue | Interaction Type | Contribution to Binding |

| Met265 | Hydrogen Bond | Key hinge region interaction |

| Val263 | Hydrogen Bond | Hinge region interaction |

| Tyr262 | π-π Stacking | Interaction with gatekeeper residue |

| Ile185, Val187 | Hydrophobic Interaction | Front pocket binding |

Allosteric vs. Active Site Binding Mechanisms

The available structural and biochemical data strongly indicate that this compound and its derivatives function as ATP-competitive inhibitors, binding directly to the active site of IRAK4. This is supported by the observed interactions with the hinge region and the gatekeeper residue, which are characteristic features of active site binders that prevent the binding of ATP.

While allosteric inhibition, where a molecule binds to a site distinct from the active site to modulate enzyme activity, is a known mechanism for some kinase inhibitors, there is currently no evidence to suggest that 4,6-diaminonicotinamides inhibit IRAK4 through an allosteric mechanism. Their mode of action is consistent with competitive inhibition at the ATP-binding cleft. The development of IRAK4 inhibitors has largely focused on targeting this active site. nih.gov

Immunomodulatory Effects and Their Underlying Mechanisms

Modulation of T-cell Proliferation and Development

No research data is currently available on the specific effects of this compound on the proliferation and development of T-cells.

Role in Preventing Allograft Rejection in Preclinical Models

There are no preclinical studies available that investigate the role of this compound in the prevention of allograft rejection.

Future Research Trajectories for 4,6 Diaminonicotinamide

Advancements in Synthetic Chemistry for Complex Derivatives

Future research will likely focus on the development of more sophisticated and efficient synthetic methodologies to create complex derivatives of 4,6-Diaminonicotinamide. While current synthetic routes have proven effective for generating initial libraries of compounds, the exploration of novel biological targets and the fine-tuning of pharmacokinetic properties will necessitate more advanced chemical strategies. This will involve the use of novel catalysts, multi-component reactions, and automated synthesis platforms to accelerate the discovery of new analogues with enhanced potency and selectivity. The development of stereoselective synthetic methods will also be crucial for investigating the impact of chirality on biological activity.

Integration of Advanced Computational Methods for Predictive Modeling

The integration of advanced computational methods will be instrumental in guiding the design and optimization of this compound derivatives. Techniques such as pharmacophore modeling, virtual screening, and molecular dynamics simulations have already been employed to identify potential inhibitors of Janus kinases (JAKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) based on this scaffold. nih.govmdpi.comnih.govnih.gov Future efforts will likely involve the use of more sophisticated in silico tools, such as machine learning algorithms and artificial intelligence, to build predictive models for activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. preprints.org These computational approaches can significantly reduce the number of compounds that need to be synthesized and tested, thereby streamlining the drug discovery process. nih.govpreprints.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA), have been utilized to correlate the 3D structure of this compound derivatives with their biological activity. mdpi.comnih.gov Future research will likely see an expansion of these models to incorporate larger and more diverse datasets, leading to more robust and predictive QSAR models.

Table 1: Computational Methods in this compound Research

| Computational Method | Application | Key Findings |

|---|---|---|

| Pharmacophore Modeling | Identification of structural features for binding to target proteins. | Enabled virtual screening of large compound databases for potential JAK inhibitors. nih.govpreprints.org |

| Molecular Docking | Prediction of binding modes and interactions with target proteins like IRAK4. | Identified key intermolecular interactions within the ATP binding pocket. mdpi.comnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of ligand-protein complexes. | Provided insights into the binding free energy and identified key active site residues. mdpi.comnih.govnih.gov |

| 3D-QSAR (CoMFA) | Correlation of 3D structural properties with biological activity. | Generated predictive models for the design of novel IRAK4 inhibitors. mdpi.comnih.gov |

Exploration of Novel Biological Targets Beyond Kinases

To date, research on this compound has predominantly focused on its potential as a kinase inhibitor, with significant findings related to JAK3 and IRAK4. science.govscience.govsemanticscholar.org These kinases are crucial components of signaling pathways involved in immune responses and inflammation. mdpi.com However, the structural features of the this compound scaffold suggest that it may have the potential to interact with other classes of biological targets.

Future research should aim to explore these possibilities through comprehensive screening programs against a wide range of protein families. This could include, but is not limited to, other enzyme classes such as phosphatases, proteases, and metabolic enzymes, as well as non-enzymatic targets like ion channels and nuclear receptors. The identification of novel biological targets for this scaffold would significantly broaden its therapeutic potential.

Development of Biochemical Probes Based on this compound Scaffolds

The development of potent and selective inhibitors based on the this compound scaffold provides a strong foundation for the creation of chemical probes. These probes are invaluable tools for studying the biological function of target proteins in their native cellular environment. Future research in this area would involve the strategic modification of existing this compound derivatives to incorporate reporter tags, such as fluorescent dyes or biotin, or photo-cross-linking groups.

These biochemical probes could be used in a variety of applications, including:

Target engagement studies: To confirm that a compound is binding to its intended target in cells.

Cellular imaging: To visualize the subcellular localization of the target protein.

Proteomics studies: To identify the binding partners and downstream effectors of the target protein.

The development of such probes would greatly enhance our understanding of the biology of the targets of this compound and facilitate the validation of new therapeutic hypotheses.

Investigative Studies into Structure-Function Relationships at the Molecular Level

A deeper understanding of the structure-function relationships of this compound derivatives at the molecular level is essential for rational drug design. While initial structure-activity relationship (SAR) studies have provided valuable insights, future investigations should aim to obtain high-resolution structural information through techniques such as X-ray crystallography and cryo-electron microscopy of ligand-protein complexes. science.gov

This structural data, in conjunction with advanced biophysical techniques like isothermal titration calorimetry and surface plasmon resonance, will provide a detailed picture of the molecular interactions that govern binding affinity and selectivity. Such studies will enable the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Table 2: Investigated Kinase Targets for this compound Derivatives

| Kinase Target | Therapeutic Area | Rationale for Targeting |

|---|---|---|

| Janus Kinase 3 (JAK3) | Autoimmune diseases, transplant rejection | Plays a key role in cytokine signaling in immune cells. science.govresearchgate.netsemanticscholar.org |

| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Cancer, autoimmune diseases | A critical regulator of signaling pathways in inflammation and cellular differentiation. mdpi.comnih.govresearchgate.net |

Q & A

Q. How should researchers approach replicating historical studies on this compound with modern analytical tools?

- Methodological Answer : Reassess legacy data using contemporary techniques (e.g., high-resolution MS vs. traditional titration). Address discrepancies by contextualizing historical limitations (e.g., lower instrument sensitivity). Publish replication attempts with open-access raw data to enhance transparency .

Methodological Frameworks and Tools

- Data Analysis : Use tools like Python/R for statistical modeling and visualization. Raw data should be archived in appendices, with processed data directly supporting the research question .

- Literature Review : Systematically categorize findings into themes (e.g., synthesis, toxicity) using reference managers like Zotero. Critically evaluate sources for bias using NIST criteria (Who, What, Where, When, Why, How) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.